molecular formula C25H23N3O3S B2895598 N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 532973-86-7

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2895598
CAS No.: 532973-86-7
M. Wt: 445.54
InChI Key: ZJEJHWJRMROTRJ-UHFFFAOYSA-N
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Description

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a nitrobenzamide group, and a 3-methylbenzylthio substituent. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the indole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the indole ring or the nitrobenzamide moiety.

Scientific Research Applications

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins, potentially leading to modulation of cellular processes. The nitrobenzamide group may contribute to the compound’s ability to undergo redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide: Lacks the 3-methyl group on the benzylthio substituent.

    N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-aminobenzamide: Contains an amino group instead of a nitro group on the benzamide moiety.

Uniqueness

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the 3-methylbenzylthio substituent and the nitrobenzamide group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-18-5-4-6-19(15-18)17-32-24-16-27(23-8-3-2-7-22(23)24)14-13-26-25(29)20-9-11-21(12-10-20)28(30)31/h2-12,15-16H,13-14,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEJHWJRMROTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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